2-methyl-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide
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Overview
Description
2-methyl-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide is a complex organic compound that features a benzamide core substituted with a thiophene and thiadiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a variety of methods, including the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Coupling with Benzamide: The final step involves coupling the thiadiazole-thiophene intermediate with a benzamide derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide can undergo various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the benzamide ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas with palladium catalyst.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
2-methyl-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methyl-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxamide and thiophene-2-sulfonamide share structural similarities and exhibit similar biological activities.
Thiadiazole Derivatives: Compounds such as 2-amino-1,3,4-thiadiazole and 2-mercapto-1,3,4-thiadiazole also share the thiadiazole core and have comparable applications.
Uniqueness
2-methyl-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide is unique due to its combined thiophene and thiadiazole moieties, which confer distinct electronic and steric properties, enhancing its potential as a versatile scaffold for drug development and material science .
Properties
Molecular Formula |
C14H11N3OS2 |
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Molecular Weight |
301.4 g/mol |
IUPAC Name |
2-methyl-N-(3-thiophen-2-yl-1,2,4-thiadiazol-5-yl)benzamide |
InChI |
InChI=1S/C14H11N3OS2/c1-9-5-2-3-6-10(9)13(18)16-14-15-12(17-20-14)11-7-4-8-19-11/h2-8H,1H3,(H,15,16,17,18) |
InChI Key |
JZPSMIONBLNFLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NC(=NS2)C3=CC=CS3 |
Origin of Product |
United States |
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